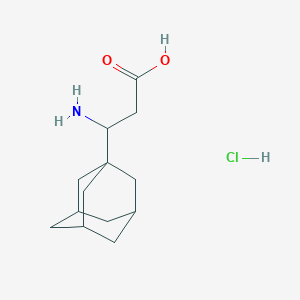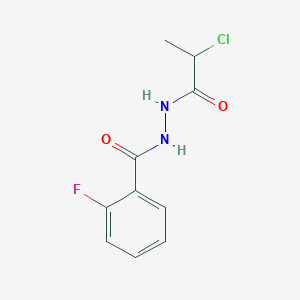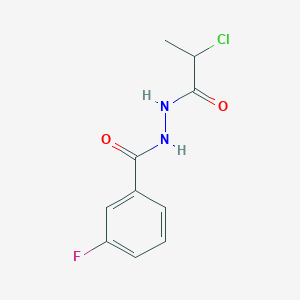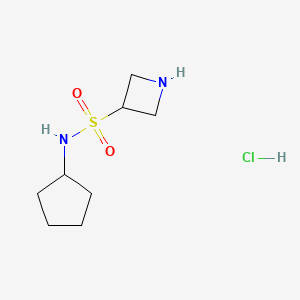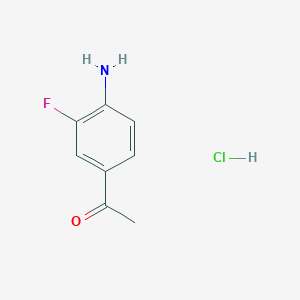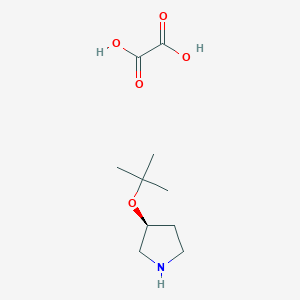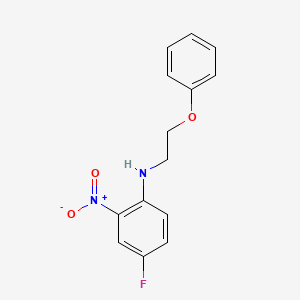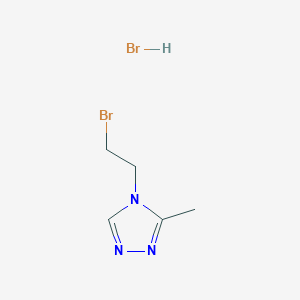
4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide
Overview
Description
The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring . It also contains a bromoethyl group, which suggests it might be used in various chemical reactions as a bromine source .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromoethyl compounds are often synthesized through nucleophilic substitution reactions where an ethyl group attached to a molecule is replaced by a bromine atom .Chemical Reactions Analysis
Bromoethyl compounds can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, bromoethyl compounds are often solid at room temperature .Scientific Research Applications
Antimicrobial and Antifungal Agents
Triazole derivatives, including 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide, have been synthesized and evaluated for their antimicrobial and antifungal activities. New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were developed as novel antimicrobial agents, showing significant activity against various strains such as Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata (Kaplancikli et al., 2008).
Materials Chemistry Applications
Dibromo-triazoles and their amino derivatives are crucial in materials chemistry due to their biological activity, low toxicity, and high systemic nature. The synthesis of 3,5-dibromo-4H-1,2,4-triazole and its derivatives through reactions with hydroxylamine-O-sulphonic acid showcases their potential as functional materials (Yu et al., 2014).
Corrosion Inhibition
Triazole derivatives have been investigated for their application in corrosion inhibition. Specifically, studies have focused on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid, revealing that these compounds can significantly protect against corrosion and dissolution. The efficiency of these additives as inhibitors varies based on their molecular structure and the presence of substituents, with some achieving up to 99.6% efficiency in preventing corrosion (Bentiss et al., 2007).
Cytotoxic and Antimicrobial Activity
The cytotoxic and antimicrobial activities of triazole derivatives have also been a focus of research. A study on the synthesis of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines revealed that these compounds exhibit promising biological activities, including cytotoxic, antibacterial, and antifungal properties (Sumangala et al., 2012).
Anti-inflammatory and Molluscicidal Agents
Additionally, fused and non-fused 1,2,4-triazoles have been synthesized for their potential use as anti-inflammatory and molluscicidal agents. These compounds, particularly those with a (2,4-dichlorophenoxy) moiety, have shown potent activities in these applications, highlighting their versatility and potential for development into therapeutic agents (El Shehry et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-bromoethyl)-3-methyl-1,2,4-triazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.BrH/c1-5-8-7-4-9(5)3-2-6;/h4H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJIAHMOHFCMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



